molecular formula C15H10N2O4 B5560283 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5560283
M. Wt: 282.25 g/mol
InChI Key: XXNMMBXJUQVVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds containing the benzoxazine nucleus are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are important integral pharmacophoric units ubiquitously used in a variety of biologically active natural products, agrochemicals, pharmaceutical and synthetic drugs .


Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, has been achieved with excellent yield in aqueous media . The reactions were catalyzed efficiently and selectively by reverse zinc oxide micelles as the hollow nanoreactor .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions . For instance, a Mannich-type condensation of phenols with primary amines and formaldehyde can provide 2-unsubstituted 3,4-dihydro-2H-1,3-benzoxazines .

Scientific Research Applications

Structural and Vibrational Analysis

The structural, topological, and vibrational properties of benzoxazinone derivatives have been extensively studied. For instance, Castillo et al. (2017) explored the structural and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives using FTIR, FT-Raman spectra, and DFT calculations. These studies provide insights into the chemical reactivity and stability of these compounds, which are crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Castillo et al., 2017).

Synthesis and Structural Study

Neuvonen et al. (1989) conducted a comprehensive study on the preparation and structural analysis of methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines. This research provides valuable information on the synthesis routes and the impact of different substituents on the molecular structure of benzoxazine derivatives, which could be applied to optimize the synthesis of 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one for specific applications (Neuvonen, Pohtola, & Pihlaja, 1989).

Application in Polymer Science

Meng et al. (1996) explored the copolymerization of benzoxazine derivatives and their applications in optical storage. The study highlights the potential of benzoxazine derivatives in developing materials with photoinducible properties, suggesting that similar compounds like 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one could find applications in advanced materials science (Meng et al., 1996).

Potential for Functionalized Aromatic Compounds

Nakamura et al. (2003) described a novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives. This research demonstrates the versatility of benzoxazine derivatives as intermediates for generating oxygen-functionalized aromatic compounds, offering pathways for the synthesis of complex molecules that could be useful in organic synthesis and drug discovery (Nakamura, Uchiyama, & Ohwada, 2003).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, compounds containing similar moieties have been found to exhibit various biological activities. For example, some have been found to act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Safety and Hazards

While specific safety and hazard data for “8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” is not available, similar compounds should be handled with care. For instance, Methyl 3-aminophenylacetate is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

8-methyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-9-4-2-7-12-13(9)16-14(21-15(12)18)10-5-3-6-11(8-10)17(19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNMMBXJUQVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.